2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran typically involves the reaction of 4-fluoro-2-nitrophenol with tetrahydrofuran in the presence of a suitable base and a coupling agent . The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Coupling Agent: Tosyl chloride or similar reagents
Solvent: Dimethylformamide or tetrahydrofuran
Temperature: Room temperature to 80°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Amines, thiols, sodium hydride, dimethylformamide
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride, ethanol
Oxidation: Potassium permanganate, acetone
Major Products Formed
Nucleophilic Substitution: 2-[(4-Fluoro-2-aminophenoxy)methyl]tetrahydrofuran
Reduction: 2-[(4-Fluoro-2-aminophenoxy)methyl]tetrahydrofuran
Oxidation: 2-[(4-Fluoro-2-nitrophenoxy)methyl]butyrolactone
Scientific Research Applications
2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine and nitro groups play a crucial role in its binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Fluoro-2-nitrophenoxy)methyl]butyrolactone
- 2-[(4-Fluoro-2-aminophenoxy)methyl]tetrahydrofuran
- 2-[(4-Fluoro-2-nitrophenoxy)ethyl]tetrahydrofuran
Uniqueness
2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran is unique due to its specific substitution pattern and the presence of both fluorine and nitro groups. These functional groups impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(4-fluoro-2-nitrophenoxy)methyl]oxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4/c12-8-3-4-11(10(6-8)13(14)15)17-7-9-2-1-5-16-9/h3-4,6,9H,1-2,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPSPBDAEKRJNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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